molecular formula C17H11NO4 B6013326 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone CAS No. 54833-77-1

3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone

Cat. No. B6013326
CAS RN: 54833-77-1
M. Wt: 293.27 g/mol
InChI Key: MRVJGNYLOFMNHR-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone, also known as NBD-F, is a fluorescent probe that is widely used in scientific research. It is a small molecule that can be easily incorporated into various biological systems, allowing researchers to study the behavior of cells and molecules in real-time.

Scientific Research Applications

3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study various biological systems, such as protein-protein interactions, enzyme activity, and membrane fluidity. It can also be used to study the behavior of cells in vivo and in vitro, as well as to monitor the delivery of drugs and other therapeutic agents.

Mechanism of Action

3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone works by binding to specific molecules or structures within cells and emitting fluorescence when excited by light. The mechanism of action varies depending on the specific application, but generally involves the interaction between 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone and the target molecule or structure of interest.
Biochemical and Physiological Effects:
3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a useful tool for studying biological systems without interfering with their normal function. However, it is important to note that the concentration of 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone used in experiments can affect the behavior of cells, and therefore careful optimization is necessary.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone is its versatility and ease of use. It can be incorporated into a wide range of biological systems and is compatible with various imaging techniques. However, its limitations include its relatively low brightness compared to other fluorescent probes, as well as its sensitivity to pH and other environmental factors.

Future Directions

There are many potential future directions for the use of 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone in scientific research. One area of interest is the development of new applications for 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone, such as its use in live-cell imaging and high-throughput screening. Another area of focus is the development of new derivatives of 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone with improved brightness and sensitivity. Additionally, researchers are exploring the use of 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone in combination with other imaging techniques, such as super-resolution microscopy, to gain a more detailed understanding of biological systems.

Synthesis Methods

The synthesis of 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone involves the condensation of 4-nitrobenzaldehyde and phenylacetic acid with furanone in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

(3Z)-3-[(4-nitrophenyl)methylidene]-5-phenylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-17-14(10-12-6-8-15(9-7-12)18(20)21)11-16(22-17)13-4-2-1-3-5-13/h1-11H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVJGNYLOFMNHR-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54833-77-1
Record name NSC201232
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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